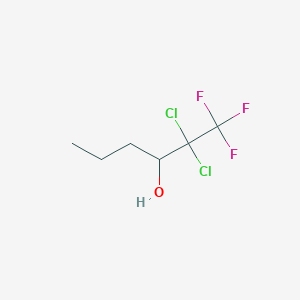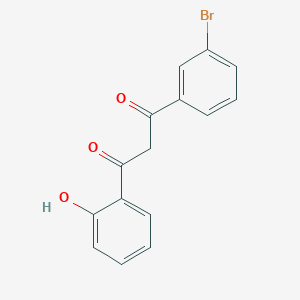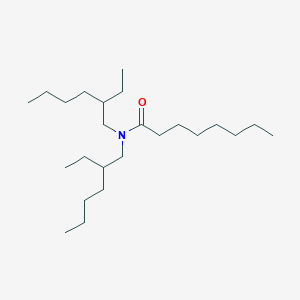
Octanamide, N,N-bis(2-ethylhexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanamide, N,N-bis(2-ethylhexyl)-: is an organic compound with the molecular formula C24H49NO. It is a derivative of octanamide, where the amide nitrogen is substituted with two 2-ethylhexyl groups. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N,N-bis(2-ethylhexyl)- typically involves the reaction of octanoyl chloride with N,N-bis(2-ethylhexyl)amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Octanoyl chloride+N,N-bis(2-ethylhexyl)amine→Octanamide, N,N-bis(2-ethylhexyl)-+HCl
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of Octanamide, N,N-bis(2-ethylhexyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Octanamide, N,N-bis(2-ethylhexyl)- can undergo oxidation reactions, particularly at the ethylhexyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which typically targets the amide group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the ethylhexyl groups.
Reduction: Corresponding amine and alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Octanamide, N,N-bis(2-ethylhexyl)- is used as a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a surfactant and emulsifying agent. Its ability to interact with biological membranes makes it useful in the formulation of drug delivery systems.
Medicine
Industry
In industrial applications, this compound is used as a plasticizer and lubricant. Its chemical stability and low volatility make it suitable for use in high-temperature processes.
Mecanismo De Acción
The mechanism of action of Octanamide, N,N-bis(2-ethylhexyl)- is primarily based on its ability to interact with hydrophobic surfaces. The ethylhexyl groups provide a hydrophobic character, while the amide group can form hydrogen bonds with other molecules. This dual functionality allows it to act as a surfactant, reducing surface tension and stabilizing emulsions.
Comparación Con Compuestos Similares
Similar Compounds
Octanamide, N,N-bis(2-hydroxyethyl)-: This compound has hydroxyl groups instead of ethylhexyl groups, making it more hydrophilic.
N,N-bis(2-ethylhexyl)isooctadecanamide: A longer-chain analog with similar properties but higher molecular weight and different physical properties.
Uniqueness
Octanamide, N,N-bis(2-ethylhexyl)- is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile in various applications. Its specific structure allows for unique interactions in both chemical and biological systems, distinguishing it from other similar compounds.
Propiedades
Número CAS |
104557-29-1 |
|---|---|
Fórmula molecular |
C24H49NO |
Peso molecular |
367.7 g/mol |
Nombre IUPAC |
N,N-bis(2-ethylhexyl)octanamide |
InChI |
InChI=1S/C24H49NO/c1-6-11-14-15-16-19-24(26)25(20-22(9-4)17-12-7-2)21-23(10-5)18-13-8-3/h22-23H,6-21H2,1-5H3 |
Clave InChI |
YIFFKQRYDMQYPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



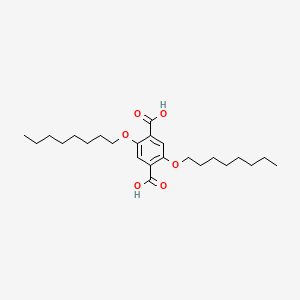
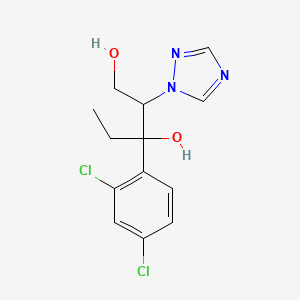
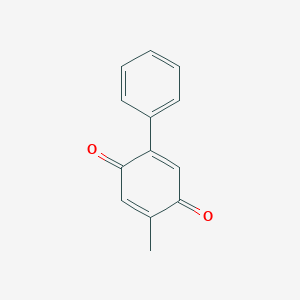
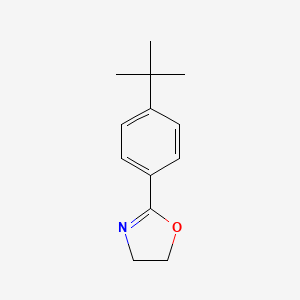
![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)
![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)
![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
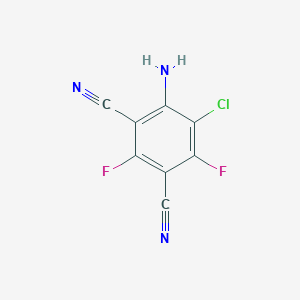
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
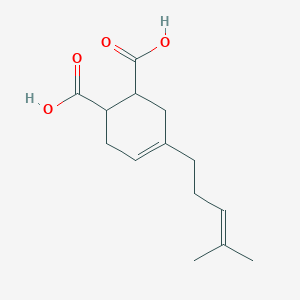
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
